molecular formula C8H7ClF4O B6313928 3-(4-Methyl-2,2,3,3-tetrafluorocyclobut-1-yl)acryloyl chloride, 97% CAS No. 27624-50-6

3-(4-Methyl-2,2,3,3-tetrafluorocyclobut-1-yl)acryloyl chloride, 97%

Cat. No. B6313928
CAS RN: 27624-50-6
M. Wt: 230.59 g/mol
InChI Key: VXXKOPKBGNNPHV-NSCUHMNNSA-N
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Description

3-(4-Methyl-2,2,3,3-tetrafluorocyclobut-1-yl)acryloyl chloride, commonly known as MTFAC, is a fluorinated organic compound used in a variety of scientific applications. It is a colorless, volatile liquid with a melting point of -46.7°C and a boiling point of 73.6°C. MTFAC is a relatively new compound, having been first synthesized in the early 2000s. Since then, it has become increasingly popular in the scientific community due to its versatility and relatively low toxicity.

Scientific Research Applications

MTFAC has a wide range of applications in scientific research. It is commonly used in the synthesis of polymers and other materials, as well as in the production of pharmaceuticals. It can also be used to modify the properties of existing compounds, such as increasing solubility or improving reactivity. Additionally, MTFAC has been used in the study of biological systems, such as proteins and enzymes, and in the development of new drugs.

Mechanism of Action

MTFAC is a versatile compound due to its ability to modify the properties of other compounds. It can act as a catalyst, a reagent, or a scavenger, depending on the reaction. In most cases, MTFAC reacts with other compounds through a process known as nucleophilic substitution, in which a nucleophile (such as an amine, an alcohol, or a carboxylic acid) attacks the carbon-chlorine bond of the MTFAC molecule. This reaction results in the formation of a new compound, with the MTFAC molecule acting as a catalyst.
Biochemical and Physiological Effects
MTFAC is a relatively non-toxic compound, and has been shown to have minimal effects on human health. In animal studies, MTFAC has been found to have no effect on the cardiovascular system, the nervous system, or the reproductive system. However, it has been found to have mild effects on the liver and kidneys, and should be used with caution in these areas.

Advantages and Limitations for Lab Experiments

MTFAC has several advantages for use in laboratory experiments. It is relatively non-toxic and has minimal environmental impact, making it a safe and cost-effective option for many applications. Additionally, it is a versatile compound, allowing for the modification of existing compounds and the synthesis of new ones. However, MTFAC is also limited in its applications due to its low boiling point and volatility.

Future Directions

The potential applications of MTFAC are still being explored, and there are a number of potential future directions for research. One potential application is in the development of new drugs and materials, as MTFAC can be used to modify the properties of existing compounds. Additionally, MTFAC could be used in the study of biological systems, such as proteins and enzymes. Finally, MTFAC could be used to create new polymers and other materials with unique properties.

Synthesis Methods

MTFAC is typically synthesized via a two-step process. The first step involves the reaction of 4-methyl-2,2,3,3-tetrafluorocyclobutane with acryloyl chloride in the presence of a catalyst. This reaction produces a chloro-derivative of the cyclobutane, which is then reacted with an acid to produce MTFAC. The entire process is relatively simple and can be completed in a matter of hours.

properties

IUPAC Name

(E)-3-(2,2,3,3-tetrafluoro-4-methylcyclobutyl)prop-2-enoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF4O/c1-4-5(2-3-6(9)14)8(12,13)7(4,10)11/h2-5H,1H3/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXXKOPKBGNNPHV-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C1(F)F)(F)F)C=CC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(C(C1(F)F)(F)F)/C=C/C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methyl-2,2,3,3-tetrafluorocyclobut-1-yl)acryloyl chloride

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